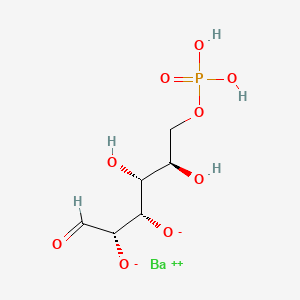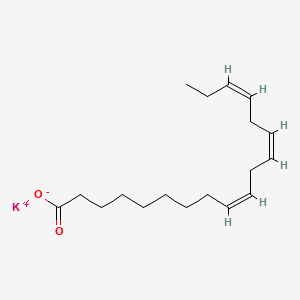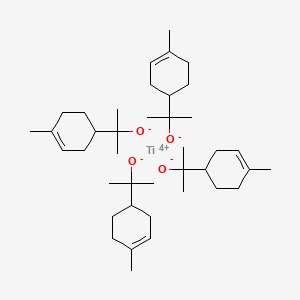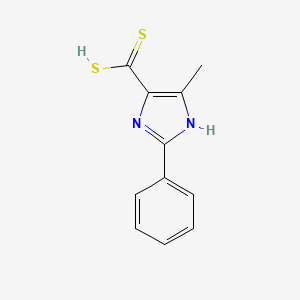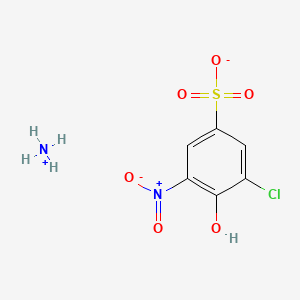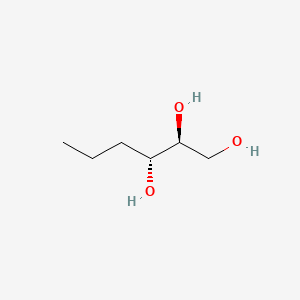
4-((4-Amino-3-ethyl-5-methylphenyl)methyl)-2-((4-aminophenyl)methyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 298-137-6, also known as Magnesium Sulfate Monohydrate, is a chemical compound with the molecular formula MgSO₄·H₂O. It is a hydrated form of magnesium sulfate and is commonly used in various industrial, agricultural, and medical applications. This compound is known for its high solubility in water and its ability to provide essential magnesium and sulfur nutrients.
準備方法
Synthetic Routes and Reaction Conditions
Magnesium sulfate monohydrate can be synthesized through several methods. One common method involves the reaction of magnesium oxide (MgO) with sulfuric acid (H₂SO₄). The reaction is typically carried out at elevated temperatures to ensure complete dissolution and formation of the monohydrate form:
MgO+H2SO4→MgSO4⋅H2O
Industrial Production Methods
In industrial settings, magnesium sulfate monohydrate is often produced by reacting magnesium carbonate (MgCO₃) or magnesium hydroxide (Mg(OH)₂) with sulfuric acid. The reaction conditions are carefully controlled to obtain the desired monohydrate form. The resulting solution is then evaporated to crystallize the monohydrate.
化学反応の分析
Types of Reactions
Magnesium sulfate monohydrate undergoes various chemical reactions, including:
Hydration and Dehydration: It can lose or gain water molecules depending on the environmental conditions.
Precipitation: It can form precipitates with other ions, such as calcium or barium ions.
Complex Formation: It can form complexes with organic ligands.
Common Reagents and Conditions
Hydration/Dehydration: Controlled by temperature and humidity.
Precipitation: Reagents like calcium chloride (CaCl₂) or barium chloride (BaCl₂) are used.
Complex Formation: Organic ligands such as ethylenediaminetetraacetic acid (EDTA) are used.
Major Products
Anhydrous Magnesium Sulfate: Formed by heating magnesium sulfate monohydrate.
Magnesium Complexes: Formed by reacting with organic ligands.
科学的研究の応用
Magnesium sulfate monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a drying agent and in the preparation of other magnesium compounds.
Biology: Used in cell culture media and as a supplement in growth media.
Medicine: Used as a laxative, electrolyte replenisher, and in the treatment of eclampsia.
Industry: Used in the production of textiles, paper, and as a coagulant in the manufacture of tofu.
作用機序
Magnesium sulfate monohydrate exerts its effects through various mechanisms:
Osmotic Effect: In medicine, it acts as an osmotic laxative by drawing water into the intestines.
Electrolyte Balance: It helps maintain electrolyte balance in the body by providing essential magnesium ions.
Enzyme Activation: Magnesium ions act as cofactors for various enzymatic reactions in biological systems.
類似化合物との比較
Similar Compounds
- Magnesium Chloride (MgCl₂)
- Magnesium Nitrate (Mg(NO₃)₂)
- Magnesium Carbonate (MgCO₃)
Comparison
- Solubility : Magnesium sulfate monohydrate is highly soluble in water, whereas magnesium carbonate has lower solubility.
- Applications : Magnesium sulfate is widely used in medicine and agriculture, while magnesium chloride is commonly used for de-icing and dust control.
- Chemical Properties : Magnesium sulfate forms hydrates, while magnesium nitrate is more commonly used as a fertilizer due to its nitrogen content.
特性
CAS番号 |
93778-04-2 |
|---|---|
分子式 |
C23H27N3 |
分子量 |
345.5 g/mol |
IUPAC名 |
4-[[4-amino-3-[(4-aminophenyl)methyl]phenyl]methyl]-2-ethyl-6-methylaniline |
InChI |
InChI=1S/C23H27N3/c1-3-19-14-18(10-15(2)23(19)26)11-17-6-9-22(25)20(13-17)12-16-4-7-21(24)8-5-16/h4-10,13-14H,3,11-12,24-26H2,1-2H3 |
InChIキー |
ORSCJOCWFIZUPQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC(=C1)CC2=CC(=C(C=C2)N)CC3=CC=C(C=C3)N)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


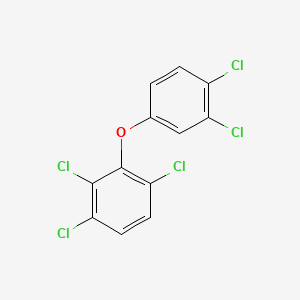

![N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine](/img/structure/B12680622.png)
![2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]](/img/structure/B12680630.png)
